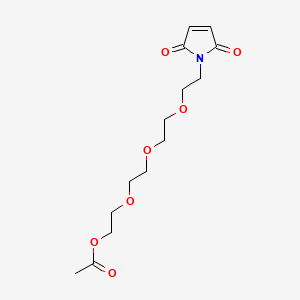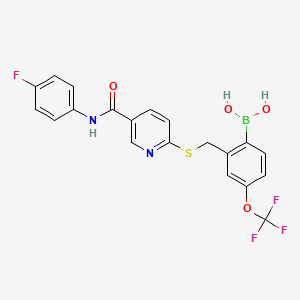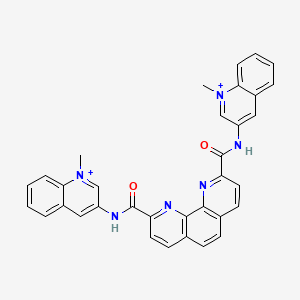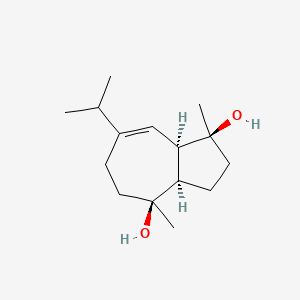
Mal-PEG3-O-Ac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG3-O-Ac involves the reaction of maleimide with polyethylene glycol and acetate groups. The reaction typically occurs under mild conditions to prevent the degradation of the polyethylene glycol chain. The maleimide group reacts specifically with sulfhydryl groups to form a stable thioether linkage when the pH is between 6.5 and 7.5 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in batches and undergoes rigorous quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG3-O-Ac primarily undergoes substitution reactions, particularly with thiol groups. The maleimide group in the compound reacts with sulfhydryl groups to form stable thioether bonds .
Common Reagents and Conditions
Reagents: Thiol-containing compounds, such as cysteine or glutathione.
Major Products Formed
The major product formed from the reaction of this compound with thiol-containing compounds is a thioether-linked conjugate. This product is stable and retains the solubility and stability properties imparted by the polyethylene glycol chain .
Scientific Research Applications
Mal-PEG3-O-Ac is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Mechanism of Action
Mal-PEG3-O-Ac exerts its effects through the formation of stable thioether bonds with thiol-containing compounds. The maleimide group in the compound reacts specifically with sulfhydryl groups, resulting in the formation of a covalent bond. This reaction is highly specific and occurs under mild conditions, making it suitable for various bioconjugation applications .
Comparison with Similar Compounds
Mal-PEG3-O-Ac can be compared with other maleimide-polyethylene glycol linkers, such as:
- Mal-PEG-alkyne
- Mal-PEG-amine
- Mal-PEG-NHS ester
- Mal-PEG-PFP ester
- Mal-PEG-acid
- Mal-branched PEG
- Mal-PEG-fluorescent dye
- Mal-PEG-biotin
These compounds share similar properties, such as the ability to improve solubility and stability, but differ in their functional groups and specific applications. This compound is unique in its use of an acetate group, which provides additional stability and solubility benefits .
Properties
Molecular Formula |
C14H21NO7 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl acetate |
InChI |
InChI=1S/C14H21NO7/c1-12(16)22-11-10-21-9-8-20-7-6-19-5-4-15-13(17)2-3-14(15)18/h2-3H,4-11H2,1H3 |
InChI Key |
KAPYREILRIWDAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOCCOCCOCCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 4-[[2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]acetyl]-methylamino]piperidine-1-carboxylate](/img/structure/B11935218.png)
![(3S,4R)-3-amino-1-[(2R)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid](/img/structure/B11935232.png)
![2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11935250.png)

![benzyl (2S)-2-[({[(2R,3S,5R)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl)amino]propanoate](/img/structure/B11935252.png)


![3-[2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol](/img/structure/B11935268.png)


![tert-butyl N-[(2S)-1-[[(4S,7S,9aS)-7-[[(1R)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]-8,8-dimethyl-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepin-4-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11935274.png)
![4-[1-[[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid](/img/structure/B11935277.png)

